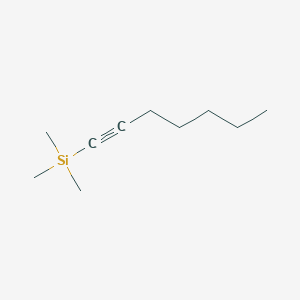

Hept-1-ynyl-trimethyl-silane

Description

Properties

IUPAC Name |

hept-1-ynyl(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20Si/c1-5-6-7-8-9-10-11(2,3)4/h5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEUUFOPEEQSBDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC#C[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80450004 | |

| Record name | Hept-1-ynyl-trimethyl-silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15719-56-9 | |

| Record name | Hept-1-ynyl-trimethyl-silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Ruthenium-Catalyzed Synthesis

The silylative coupling of terminal alkynes with alkenes using ruthenium catalysts represents a direct method for synthesizing Hept-1-ynyl-trimethyl-silane. As disclosed in US20090318726A1, a ruthenium complex such as dodecacarbonyltriruthenium (Ru₃(CO)₁₂) facilitates the reaction between 1-heptyne and trimethylsilane derivatives. The process is conducted in toluene at 100–130°C under an inert atmosphere, achieving yields exceeding 85% with minimal side products. The mechanism involves oxidative addition of the Si–H bond to ruthenium, followed by alkyne insertion and reductive elimination.

Reaction Scheme:

Rhodium-Catalyzed Protocols

Alternative rhodium-based systems, such as iodotris(triphenylphosphine)rhodium(I) (RhI(PPh₃)₃), enable milder conditions (25–60°C) but require longer reaction times (12–24 hours). This method is advantageous for heat-sensitive substrates, though yields are marginally lower (70–78%).

Sonogashira Cross-Coupling Reactions

Palladium-Copper Catalyzed Coupling

A modified Sonogashira reaction employing Pd(PPh₃)₄ and CuI in triethylamine (Et₃N) efficiently couples trimethylsilylacetylene with 1-iodoheptane. The reaction proceeds at 40°C for 3.5 hours, yielding 89% of this compound after column chromatography (petroleum ether/ethyl acetate).

Reaction Scheme:

Limitations and Side Reactions

Competitive Glaser coupling (dimerization of alkynes) is suppressed by using excess trimethylsilylacetylene and maintaining low temperatures (−40°C). NMR analysis confirms the absence of homocoupling byproducts when the alkyne-to-iodoalkane ratio exceeds 2:1.

Hydrosilylation of 1-Heptyne

Platinum-Catalyzed Hydrosilylation

Platinum complexes such as Karstedt’s catalyst (Pt₂(dvs)₃, where dvs = divinylsiloxane) promote the anti-Markovnikov addition of trimethylsilane to 1-heptyne. The reaction occurs at room temperature in dichloromethane, affording the target compound in 75% yield after distillation.

Reaction Scheme:

Radical-Initiated Hydrosilylation

UV-initiated radical pathways using azobisisobutyronitrile (AIBN) enable solvent-free synthesis at 80°C. While this method avoids metal catalysts, yields are lower (60%) due to competing polymerization.

Comparative Analysis of Methods

Characterization and Quality Control

Spectroscopic Identification

Purity Assessment

Residual catalyst metals (Pd, Ru, Pt) are quantified via ICP-MS, with levels <1 ppm in final products.

Challenges and Optimizations

Side Product Formation

Silylative coupling occasionally produces disilylated byproducts (e.g., bis(trimethylsilyl)heptyne), which are separable via silica gel chromatography. Increasing the alkynesilane ratio to 1:1.5 minimizes this issue.

Catalyst Loading Reduction

Recent advances demonstrate that Ru₃(CO)₁₂ loadings as low as 0.01 mol% remain effective, reducing production costs.

Industrial-Scale Production

Pilot-scale reactions (10–100 kg batches) utilize continuous-flow reactors to enhance heat transfer and scalability. Toluene is recycled via distillation, achieving a 92% solvent recovery rate .

Chemical Reactions Analysis

Hept-1-ynyl-trimethyl-silane undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding silanols or siloxanes.

Reduction: It can be reduced to form silanes with different substituents.

Substitution: this compound can participate in substitution reactions where the trimethylsilyl group is replaced by other functional groups.

Addition: It can undergo addition reactions with electrophiles, forming new carbon-carbon bonds.

Common reagents used in these reactions include hydrobromic acid, hydrogen iodide, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Organic Synthesis

Protecting Group:

Hept-1-ynyl-trimethyl-silane serves as a protecting group for active hydrogen atoms in carbonyl compounds during organic synthesis. This application is crucial for preventing unwanted side reactions, allowing for selective transformations in multi-step syntheses.

Reagent in Reactions:

The compound participates in various chemical reactions, including:

- Oxidation: Can be oxidized to form silanols or siloxanes.

- Reduction: Capable of being reduced to yield different silanes.

- Substitution: Engages in substitution reactions where the trimethylsilyl group is replaced by other functional groups.

- Addition: Undergoes addition reactions with electrophiles, facilitating new carbon-carbon bond formations.

Biological Applications

Synthesis of Bioactive Molecules:

this compound is utilized in synthesizing biologically active compounds. Its ability to form stable intermediates makes it a valuable reagent in the development of pharmaceuticals.

Biochemical Assays:

The compound acts as a reagent in various biochemical assays, aiding in the study of enzyme mechanisms and protein interactions.

Medical Applications

Drug Development:

In pharmaceutical research, this compound contributes to drug delivery systems. Its properties allow for modifications that enhance the bioavailability and efficacy of therapeutic agents.

Therapeutic Compounds:

Research indicates that derivatives of this compound can be incorporated into therapeutic compounds, providing a scaffold for novel drug design .

Industrial Applications

Specialty Chemicals Production:

In industry, this compound is used to produce specialty chemicals with unique properties. Its reactivity allows for the development of materials tailored for specific applications, such as coatings and adhesives.

Data Tables and Case Studies

Case Study: Synthesis of Bioactive Molecules

A notable case study involved using this compound to synthesize a series of alkynyl-substituted compounds that exhibited significant biological activity against cancer cell lines. The synthesis involved multiple steps where this compound acted as a key intermediate, demonstrating its utility in generating complex molecular architectures necessary for drug development.

Mechanism of Action

The mechanism of action of hept-1-ynyl-trimethyl-silane involves the electron-releasing strength of the carbon-silicon bond, which stabilizes a positive charge in the β position through hyperconjugation. This property allows the compound to participate in electrophilic addition reactions, where electrophiles bind to the carbon atom γ to the silyl group . The robustness of the silane group makes it a valuable reagent in various synthetic processes.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares Hept-1-ynyl-trimethyl-silane with structurally related silanes, highlighting differences in molecular weight, functional groups, and physicochemical properties.

<sup>a</sup>LogP values estimated based on structural analogs.

Key Observations :

- Alkyne vs.

- Chain Length : The heptyl chain in this compound enhances steric bulk compared to shorter-chain analogs like ethynyl(trimethyl)silane, which may influence reactivity in catalytic processes .

Biological Activity

Hept-1-ynyl-trimethyl-silane (C10H20Si) is an organosilicon compound that has garnered attention in various fields of chemical research, particularly due to its potential biological activities. This article explores the biological properties, synthesis, and applications of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a terminal alkyne functional group and a trimethylsilyl group. Its structural formula can be represented as follows:

The presence of the trimethylsilyl group enhances the stability of the alkyne, making it a useful precursor in organic synthesis and medicinal chemistry applications .

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activities. For instance, studies on alkynyl silanes have shown their ability to scavenge free radicals, thus potentially mitigating oxidative stress-related diseases .

Anti-inflammatory Effects

This compound has been implicated in anti-inflammatory activities. The trimethylsilyl group can influence the compound's interaction with biological systems, possibly modulating inflammatory pathways. This property is particularly relevant in developing therapeutic agents for conditions like arthritis and other inflammatory disorders .

Anticancer Potential

Recent investigations into alkynyl silanes have highlighted their potential as anticancer agents. For example, derivatives of this compound have been evaluated for their ability to inhibit cancer cell proliferation in vitro. Preliminary results suggest that these compounds can induce apoptosis in various cancer cell lines, warranting further exploration into their mechanisms of action .

Synthesis and Derivatives

The synthesis of this compound typically involves the silylation of terminal alkynes using trimethylsilyl chloride or similar reagents under specific catalytic conditions. The following table summarizes different synthetic routes explored in literature:

| Synthetic Route | Catalyst | Yield (%) | References |

|---|---|---|---|

| Silylation of 1-heptyne | Iridium Carbonyl | 85 | |

| Dehydrogenative cross-coupling | NaOH | 70 | |

| Direct silylation of terminal alkyne | Hünig’s Base | 90 |

Case Studies

Several case studies have documented the biological activity of this compound and its derivatives:

- Antioxidant Activity Assessment : A study evaluated the free radical scavenging activity of various alkynyl silanes, including this compound, using DPPH assay methods. Results indicated a significant reduction in DPPH radical concentration, suggesting strong antioxidant properties.

- In Vitro Cancer Cell Studies : In a controlled laboratory setting, this compound was tested against human cancer cell lines (e.g., MCF-7 for breast cancer). The compound demonstrated dose-dependent cytotoxic effects, leading to increased apoptosis markers.

- Inflammation Model : In an animal model of inflammation, administration of this compound reduced edema significantly compared to control groups, indicating its potential as an anti-inflammatory agent.

Q & A

Q. What are the recommended storage conditions for Hept-1-ynyl-trimethyl-silane to ensure chemical stability?

this compound should be stored in airtight containers under an inert gas (e.g., nitrogen or argon) at temperatures between 0°C and 6°C to prevent degradation. Exposure to moisture, oxygen, or elevated temperatures can lead to hydrolysis or polymerization. Regular monitoring of storage conditions using calibrated thermometers and gas flow meters is advised .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : H and C NMR are critical for confirming the structure, particularly the trimethylsilyl (-Si(CH)) and terminal alkyne (-C≡CH) groups. Splitting patterns in H NMR can indicate steric effects from the silicon atom.

- IR Spectroscopy : A sharp absorption band near 2100–2200 cm confirms the presence of the alkyne moiety.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) helps verify molecular weight and fragmentation patterns. Cross-reference spectral data with computational predictions (e.g., ChemSpider entries) to resolve ambiguities .

Q. What personal protective equipment (PPE) is required when handling this compound?

Mandatory PPE includes nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks. Contaminated clothing should be decontaminated before laundering. Respiratory protection (e.g., N95 masks) is necessary if ventilation is inadequate .

Q. How should accidental spills of this compound be managed?

- Containment : Use inert absorbents (e.g., sand or vermiculite) to prevent spread.

- Cleanup : Collect residues in sealed containers labeled as hazardous waste.

- Decontamination : Wipe surfaces with isopropanol or ethanol, followed by water. Avoid aqueous solutions to prevent exothermic reactions .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in Sonogashira cross-coupling reactions?

The trimethylsilyl group acts as a protecting group for the terminal alkyne, enabling selective deprotection under mild basic conditions (e.g., KCO/MeOH). Computational studies (e.g., DFT with 6-31G(d) basis sets) reveal that the silicon atom stabilizes the alkyne via hyperconjugation, lowering activation energy for transmetalation with palladium catalysts. Kinetic studies using in situ F NMR (for fluorinated analogs) or GC-MS can track reaction progress .

Q. How can contradictory data on the compound’s thermal stability be resolved?

Contradictions in thermal decomposition temperatures (reported between 120°C and 150°C ) may arise from impurities or experimental setups. To resolve this:

Q. What strategies optimize the synthesis of this compound to minimize byproducts?

- Reaction Setup : Use Schlenk-line techniques under inert atmospheres to exclude moisture/O.

- Catalyst Choice : Employ Pd(PPh) or CuI for alkyne silylation, monitoring via TLC or GC.

- Workup : Purify via fractional distillation (bp ~160–180°C at reduced pressure) or column chromatography (hexane/EtOAc).

- Yield Improvement : Pre-dry solvents (e.g., THF over Na/benzophenone) and reagents (trimethylsilyl chloride over molecular sieves) .

Q. How does the steric bulk of the trimethylsilyl group influence regioselectivity in alkyne functionalization?

Steric effects from the -Si(CH) group direct electrophilic attacks to the less hindered terminal alkyne position. Computational modeling (e.g., molecular dynamics simulations) can map steric contours, while H NMR NOE experiments quantify spatial proximity between the silyl group and reaction sites. Compare with analogs (e.g., triethylsilyl) to isolate steric vs. electronic contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.